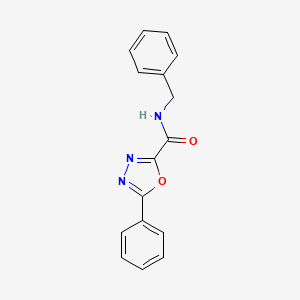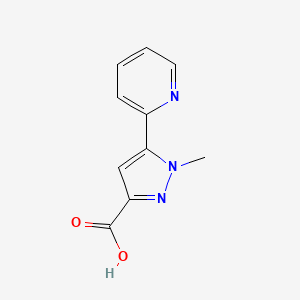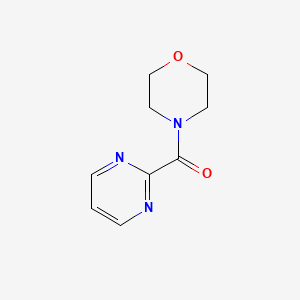
N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are a group of heterocyclic compounds that contain two nitrogen atoms and one oxygen atom . They are known for their high biological activity and good stability .
Synthesis Analysis
New derivatives of 5-phenyl-1,3,4-oxadiazole, such as “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide”, can be synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Then, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .Molecular Structure Analysis
The molecular structure of “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The aromaticity of the 1,3,4-oxadiazole ring has been estimated based on XRD and DFT data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” include cyclodehydration, substitution, and hydrolysis . The cleavage of the ester group results in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups .Scientific Research Applications
Synthesis of New Derivatives
New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines .
Biological Activities
1,3,4-Oxadiazoles exhibit important biological activities like anti-depressive, anti-convulsive, analgesic, herbicidal, muscle relaxant, pesticidal, anti-malarial, antitumor, anti-HCV activity, anti-inflammatory, as well as insecticidal activity .
Antibacterial Activities
A series of novel 1,3,4-oxadiazole thioethers containing a carboxamide/amine moiety show good in vitro and in vivo bacteriostatic activities . They disrupt the growth and pathogenicity of Xoc by interfering with pathways associated with bacterial virulence .
Electron-Transfer or Luminescent Properties
Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .
Agricultural Applications
Oxadiazoles are successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi .
Materials Science Applications
In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents .
Acetylcholinesterase Inhibitors
A series of 5-phenyl-1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as acetylcholinesterase inhibitors .
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-oxadiazole thioethers, have been shown to target proteins involved in bacterial virulence, including the translational regulator (csra) and the virulence regulator (xoc3530) .
Mode of Action
It’s suggested that similar compounds disrupt the growth and pathogenicity of bacteria by interfering with their virulence pathways .
Biochemical Pathways
The compound is believed to interfere with several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Pharmacokinetics
Similar compounds have shown good in vitro and in vivo bacteriostatic activities , suggesting favorable pharmacokinetic properties.
Result of Action
The compound’s action results in a significant reduction in the motility and pathogenicity of bacteria. Specifically, knocking out the CsrA or Xoc3530 gene in bacteria results in a significant reduction in their motility and pathogenicity .
Future Directions
The future directions for “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, more research could be conducted to understand their mechanism of action and to design new chemical entities with potential anti-infective activity .
properties
IUPAC Name |
N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-14(17-11-12-7-3-1-4-8-12)16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALIGBIDFJQKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517656.png)
![N-(2,4-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517657.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517682.png)
![2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6517684.png)
![3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517691.png)
![3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517707.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517719.png)
![N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517721.png)
![N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517726.png)
![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)
![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)
![2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6517755.png)

